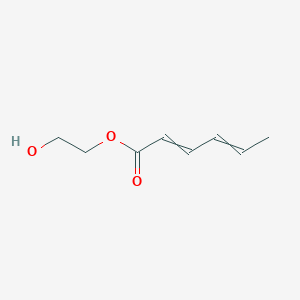

2-Hydroxyethyl hexa-2,4-dienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89907-77-7 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-hydroxyethyl hexa-2,4-dienoate |

InChI |

InChI=1S/C8H12O3/c1-2-3-4-5-8(10)11-7-6-9/h2-5,9H,6-7H2,1H3 |

InChI Key |

BJLLGOQTEAOBJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)OCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyethyl Hexa 2,4 Dienoate and Analogues

Esterification Reactions for the Formation of 2-Hydroxyethyl Esters

The formation of the ester linkage between the hexa-2,4-dienoic acid (sorbic acid) backbone and ethylene (B1197577) glycol is a critical step. This can be achieved through direct esterification or transesterification, with various catalytic systems available to promote the reaction.

Catalytic Approaches in Direct Esterification

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For the synthesis of 2-hydroxyethyl hexa-2,4-dienoate, this would entail reacting sorbic acid with ethylene glycol. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Enzymatic catalysis offers a greener alternative to traditional acid catalysis. For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) has been effectively used to catalyze the esterification of sorbic acid with glycerol (B35011) in a solvent-free system. mdpi.com This biocatalytic approach can be adapted for reactions with ethylene glycol, offering high selectivity and milder reaction conditions. Another study on the esterification of acetic acid with ethylene glycol utilized solid acid catalysts like Seralite SRC-120 and Molecular Sieve 13X, demonstrating the potential for heterogeneous catalysis in such transformations. nitrkl.ac.in The use of zirconia-based solid acid catalysts has also been explored for the esterification of acetic acid with ethylene glycol, with Mo/ZrO2 showing notable effectiveness. jocpr.comresearchgate.net

Transesterification Processes Involving Ethylene Glycol and Related Alcohols

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another viable route. In this context, an alkyl sorbate (B1223678), such as ethyl sorbate, could be reacted with ethylene glycol in the presence of a catalyst to yield this compound and ethanol. This equilibrium-driven reaction often requires the removal of the more volatile alcohol byproduct to drive the reaction to completion.

Studies on the transesterification of soybean oil with various glycols, including ethylene glycol, have been conducted to produce glycol monoesters. dss.go.th These processes, typically catalyzed by substances like lithium carbonate at elevated temperatures, demonstrate the feasibility of using transesterification to create hydroxyalkyl esters from more complex starting materials. dss.go.th Similarly, the transesterification of soybean oil with ethylene glycol has been catalyzed by modified Li-Al layered double hydroxides. researchgate.net The reaction network and kinetics of the transesterification of ethylene glycol with dimethyl carbonate have also been modeled, providing insights applicable to related systems. rsc.org

Construction of the Conjugated Hexa-2,4-dienoate Moiety

The defining feature of this compound is its conjugated diene system. The stereochemistry of this moiety, particularly the (2E,4E) configuration found in sorbic acid, is crucial. Several powerful olefination reactions are available for constructing such systems with high stereocontrol.

Olefination Strategies for (2Z,4E)-Dienoate Stereocontrol

The Wittig reaction and its modifications are cornerstone methods for alkene synthesis. masterorganicchemistry.commnstate.edulibretexts.org The reaction of a phosphorus ylide with an aldehyde or ketone can be tailored to produce alkenes with specific stereochemistry. organic-chemistry.org For the synthesis of a (2Z,4E)-dienoate, a non-stabilized ylide would typically be reacted with an appropriate aldehyde under kinetic conditions to favor the Z-alkene formation. thieme-connect.de

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs phosphonate-stabilized carbanions and generally favors the formation of (E)-alkenes. nrochemistry.comwikipedia.orgorganic-chemistry.orgnumberanalytics.com This high (E)-selectivity is advantageous for constructing the (E,E)-isomer of the hexa-2,4-dienoate system. The HWE reaction is often preferred due to the easier removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org By carefully choosing the reactants and reaction conditions, it is possible to influence the stereochemical outcome of these olefination reactions to access different isomers of the dienoate.

| Olefination Reaction | Typical Stereoselectivity | Key Features |

| Wittig Reaction (non-stabilized ylide) | Z-alkene | Utilizes phosphonium (B103445) ylides; reaction proceeds via an oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org |

| Wittig Reaction (stabilized ylide) | E-alkene | Ylide is more stable, leading to thermodynamic control. organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | E-alkene | Employs phosphonate (B1237965) carbanions; phosphate byproduct is easily removed. wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification (HWE) | Z-alkene | Uses phosphonates with electron-withdrawing groups and specific reaction conditions. nrochemistry.com |

Palladium-Catalyzed Oxidative C–C Bond Forming Cascade Reactions for Polyene Synthesis

Modern organometallic chemistry offers sophisticated methods for constructing conjugated systems. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard. An efficient palladium-catalyzed oxidative C–C bond-forming cascade reaction has been developed for the synthesis of functionalized cross-conjugated polyenes. acs.orgnih.gov This method involves the coupling of an enallene and an allenyne, followed by a carbocyclization of the generated palladium intermediate, affording polyenes with high regio- and stereoselectivity. acs.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation and reductive elimination. youtube.com Such cascade reactions provide a powerful tool for the convergent synthesis of complex polyene structures. acs.orgprinceton.edu

Chemo- and Stereoselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound requires careful control over both the esterification and the olefination steps. Chemo- and stereoselective synthetic methods are paramount in achieving the desired molecular architecture.

For instance, to synthesize a specific isomer like (2E,4Z)-2-hydroxyhexa-2,4-dienoic acid, a precursor to the corresponding 2-hydroxyethyl ester, a highly stereoselective olefination strategy would be necessary. nih.gov The choice of catalyst and reaction conditions in the esterification step is also crucial to avoid isomerization of the conjugated diene system, which can be sensitive to both acid and base.

The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis. mdpi.com These advanced methods, including novel catalytic systems and one-pot procedures, are enabling the synthesis of complex molecules with high precision. The application of such methodologies will be instrumental in the targeted synthesis of various isomers of this compound and its analogs.

Asymmetric Synthetic Routes to Hydroxylated Dienoates

The introduction of a hydroxyl group in an asymmetric fashion onto a dienoate backbone is a synthetic challenge that can be addressed through various modern organic methodologies. While a direct asymmetric synthesis of this compound is not extensively documented, analogous transformations on similar substrates provide a blueprint for its potential synthesis.

One plausible approach involves the asymmetric dihydroxylation of a suitable precursor. For instance, methods for the osmium tetroxide-mediated dihydroxylation of β-alkenyl-β-hydroxy-N-acyloxazolidin-2-ones have been developed to prepare enantiopure hydroxy-γ-butyrolactones. This strategy relies on the substrate-controlled delivery of the oxidizing agent to generate contiguous stereocenters with high diastereoselectivity. A similar strategy could be envisioned for a precursor to this compound.

Another powerful technique is the catalytic asymmetric ene reaction. Chiral palladium(II) complexes, such as those derived from Tol-BINAP, have been shown to catalyze the asymmetric glyoxylate-ene reaction, providing an efficient route to α-hydroxy esters in high yields and enantioselectivities. This method could potentially be adapted for the synthesis of hydroxylated dienoates by using an appropriate diene substrate.

Furthermore, tartaric acid-catalyzed three-component reactions of para-quinols, organoboronic acids, and alcohols can lead to meta-functionalized aryl ethers. rsc.org This domino conjugate addition/aromatization sequence is directed by the hydroxyl group of the p-quinol and could inspire routes to hydroxylated aromatic precursors that might be further elaborated into hydroxylated dienoates. rsc.org

Control of Double Bond Stereochemistry (Z/E Ratios)

The geometry of the double bonds in the hexa-2,4-dienoate chain is critical for the molecule's properties and reactivity. Control over the Z/E ratio during synthesis is therefore a key consideration. Several powerful stereoselective methods have been developed for the synthesis of dienes with defined stereochemistry.

Catalyst-controlled stereoselective ring-closing metathesis (RCM) has emerged as a premier method for generating Z-enoates and (E,Z)- or (Z,E)-dienoates. nih.govacs.orgacs.orgnih.gov Molybdenum-based monoaryloxide pyrrolide (MAP) complexes are particularly effective in promoting these transformations. nih.govacs.orgnih.gov These reactions can proceed with high Z-selectivity, affording macrocyclic dienoates that can be further manipulated. nih.govacs.orgnih.gov For example, the RCM of substrates containing an E-dienoate can lead to macrocycles with (E,Z)-dienoate moieties with high stereoselectivity. nih.gov

The following table summarizes the Z/E selectivity in the RCM synthesis of various macrocyclic dienoates using a Mo-based catalyst. nih.govacs.org

| Substrate | Product Ring Size | Catalyst Loading (mol %) | Z/E Ratio |

| Diene 16 | 18 | 10 | >98:2 |

| Diene 20 | 20 | 10 | 91:9 |

| Diene 21 | 16 | 10 | 85:15 |

| Diene 22 | 18 | 10 | 88:12 |

Data sourced from research on catalytic stereoselective ring-closing metathesis. nih.govacs.org

Beyond RCM, traditional methods like the Horner-Wadsworth-Emmons reaction, particularly the Still-Gennari modification, can provide access to Z-olefins with high selectivity. This reaction utilizes bis(2,2,2-trifluoroethyl)phosphonate esters and specific base/solvent combinations to favor the formation of the Z-isomer.

Derivatization Strategies for this compound

The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatizations can be targeted at the hydroxyl group, the ester linkage, or the conjugated diene system.

Reactions at the Hydroxyl Group:

The primary hydroxyl group can be readily derivatized through standard organic transformations. Esterification or etherification can be employed to modify the polarity and steric bulk of this part of the molecule. For instance, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding esters. Alkylation, using alkyl halides under basic conditions, would produce ethers. These modifications can be used to tune the solubility and other physicochemical properties of the parent compound.

Reactions involving the Ester Group:

The ester functionality can be subjected to hydrolysis under acidic or basic conditions to yield sorbic acid and ethylene glycol. Transesterification, catalyzed by an acid or a base, can be used to replace the 2-hydroxyethyl group with other alcohol moieties, thereby creating a library of different sorbate esters.

Reactions of the Conjugated Diene System:

The conjugated diene is a reactive handle for a variety of transformations. It can undergo Diels-Alder reactions with suitable dienophiles to construct six-membered rings. The double bonds are also susceptible to electrophilic addition reactions. For example, halogenation can introduce bromine or chlorine atoms across the double bonds.

Furthermore, the conjugated system can participate in nucleophilic addition reactions. Thiols, for instance, can add to the diene system, often in a conjugate fashion. These reactions can lead to a variety of sulfur-containing derivatives.

The following table lists some potential derivatization reactions for this compound:

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

| Esterification | Acid chloride, Pyridine | Hydroxyl | Diester |

| Etherification | Alkyl halide, NaH | Hydroxyl | Ether-ester |

| Hydrolysis | H3O+ or NaOH | Ester | Sorbic acid, Ethylene glycol |

| Transesterification | R'OH, Acid or Base catalyst | Ester | New sorbate ester |

| Diels-Alder | Maleic anhydride | Diene | Cycloadduct |

| Halogenation | Br2 | Diene | Dihalo or Tetrahalo adduct |

| Thiol Addition | RSH, Base | Diene | Thioether derivative |

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxyethyl Hexa 2,4 Dienoate

Reactions Involving the Conjugated Diene System

The conjugated diene in 2-Hydroxyethyl hexa-2,4-dienoate is an electron-deficient system due to the resonance effect of the adjacent ester group. This electronic nature governs its reactivity towards oxidative processes, radical additions, and cycloadditions.

The carbon-carbon double bonds of the diene system are susceptible to oxidation. A key transformation is asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups (a vicinal diol) with a high degree of stereocontrol.

Sharpless Asymmetric Dihydroxylation: This powerful method utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to achieve high enantioselectivity. libretexts.orgwikipedia.org The most common ligands are derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.orgorganic-chemistry.org These are often used in pre-packaged mixtures known as AD-mix-α (containing a (DHQ)₂PHAL ligand) and AD-mix-β (containing a (DHQD)₂PHAL ligand), which also include a stoichiometric re-oxidant like potassium ferricyanide (B76249) (K₃Fe(CN)₆) to regenerate the osmium catalyst. organic-chemistry.org

For this compound, the dihydroxylation is highly site-selective. Asymmetric dihydroxylation reactions preferentially occur at the most electron-rich double bond. wikipedia.org In this molecule, the C4-C5 double bond is more electron-rich than the C2-C3 double bond, which is directly conjugated to the electron-withdrawing ester group. Therefore, the Sharpless dihydroxylation is expected to selectively yield a diol at the 4 and 5 positions.

Table 1: Sharpless Asymmetric Dihydroxylation Reagents

| Component | Function | Example |

|---|---|---|

| Catalytic Oxidant | Source of oxygen atoms for dihydroxylation | Osmium tetroxide (OsO₄) or Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) |

| Chiral Ligand | Induces enantioselectivity | (DHQ)₂PHAL or (DHQD)₂PHAL |

| Stoichiometric Oxidant | Regenerates the osmium catalyst | Potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) organic-chemistry.org |

Other Oxidative Processes: Besides dihydroxylation, the diene can undergo oxidative cleavage. rsc.org Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break the carbon-carbon double bonds, leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and the substitution pattern of the alkene. masterorganicchemistry.com For a conjugated diene ester, this reaction can be complex, but selective cleavage of the more reactive terminal double bond is possible under controlled conditions, potentially yielding α,β-unsaturated nitriles if specific reagents are used. rsc.org

The electron-deficient nature of the dienoate system makes it an excellent acceptor for nucleophilic radicals in a process known as a Giese reaction or conjugate radical addition. nih.gov These reactions are effective for forming carbon-carbon bonds.

The mechanism typically involves the generation of a carbon-centered radical, which then adds to the β- or δ-position of the conjugated system. The resulting radical intermediate is then trapped, often by a hydrogen atom donor, to yield the final product. Modern photoredox catalysis provides a mild and efficient way to generate the necessary radical intermediates from various precursors, such as organotrifluoroborates. nih.gov

For this compound, a nucleophilic radical (R•) would preferentially add to the C5 position, which is the terminus of the conjugated system. This addition generates a resonance-stabilized allylic radical, which is then quenched to form the final product. The rate of addition of a nucleophilic carbon-centered radical to an electron-deficient alkene is very fast, often on the order of 10⁶ M⁻¹ s⁻¹. nih.gov

The conjugated diene of this compound can participate as the 4π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. chemistrytalk.orglibretexts.org This reaction forms a six-membered ring and is a powerful tool in organic synthesis for building molecular complexity with high stereocontrol. libretexts.orgorganicreactions.org

Diels-Alder Reaction: In a typical Diels-Alder reaction, the diene reacts with a 2π-electron component known as a dienophile. For a dienoate like this compound, the reaction works best with electron-rich dienophiles, due to the diene's electron-deficient character. libretexts.org The reaction is concerted, meaning all bonds are formed in a single transition state. libretexts.org

The stereochemistry of the starting diene and dienophile is retained in the product. libretexts.org The reaction requires the diene to adopt an s-cis conformation. The regioselectivity (the orientation of addition) is governed by the electronic effects of the substituents on both the diene and the dienophile. For this compound, the ester group will direct the regiochemical outcome of the cycloaddition.

While many Diels-Alder reactions are considered concerted, one-step processes, some cycloadditions involving certain dienes and heterodienophiles can proceed through a two-step mechanism involving a zwitterionic or diradical intermediate. mdpi.com This can lead to a loss of stereospecificity. However, for typical carbon-carbon dienophiles, the concerted pathway is generally favored. libretexts.orgmdpi.com

Polymer Science and Advanced Material Applications of 2 Hydroxyethyl Hexa 2,4 Dienoate Derivatives

Polymerization Kinetics and Mechanisms of 2-Hydroxyethyl Esters of Unsaturated Acids.mdpi.com

The polymerization of 2-hydroxyethyl esters of unsaturated acids, such as 2-Hydroxyethyl hexa-2,4-dienoate, is governed by the interplay of their functional groups—the polymerizable double bond(s) and the pendant hydroxyl group. The kinetics and mechanisms are significantly influenced by the chosen polymerization technique and the reaction environment. The presence of the hydroxyl group, in particular, introduces the possibility of hydrogen bonding, which can profoundly affect reaction rates and the properties of the resulting polymer. mdpi.comnih.govresearchgate.net

Bulk and Solution Free Radical Polymerization.researchgate.net

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. When applied to 2-hydroxyethyl esters, the choice between bulk and solution polymerization has significant consequences for the reaction kinetics and the final polymer.

Bulk Polymerization: This technique, involving only the monomer and an initiator, often exhibits an autoacceleration effect, also known as the Trommsdorff or gel effect. psu.edumetu.edu.tr This phenomenon is characterized by a rapid increase in polymerization rate and molecular weight at higher conversions. While this can lead to nearly complete monomer conversion, the polymers produced are often insoluble and cross-linked, making them difficult to process. psu.edumetu.edu.trresearchgate.net For a monomer like this compound, the presence of two double bonds in the dienoate system would likely enhance the tendency for cross-linking during bulk polymerization.

Solution Polymerization: Performing the polymerization in a solvent helps to mitigate the autoacceleration effect by reducing viscosity, improving heat dissipation, and lowering the concentration of reacting species. psu.edumetu.edu.tr This approach allows for better control over the molecular weight and can prevent the formation of insoluble, cross-linked gels. The choice of solvent is critical, as it can influence monomer reactivity through specific interactions like hydrogen bonding. researchgate.nettandfonline.comflinders.edu.au

| Feature | Bulk Polymerization | Solution Polymerization |

|---|---|---|

| Reaction Medium | Monomer and initiator only | Monomer, initiator, and solvent |

| Kinetics | Often shows autoacceleration (gel effect). psu.edumetu.edu.tr | More controlled kinetics, gel effect is reduced or eliminated. psu.edu |

| Heat Transfer | Poor, can lead to localized overheating | Improved, solvent acts as a heat sink |

| Viscosity | Increases dramatically with conversion | Lower viscosity throughout the reaction |

| Resulting Polymer | High molecular weight, often cross-linked and insoluble. psu.edumetu.edu.tr | More defined molecular weight, typically soluble. psu.edu |

Controlled Radical Polymerization (ATRP, RAFT) for Defined Polymer Architectures.mdpi.comresearchgate.net

To synthesize polymers with well-defined molecular weights, low polydispersity (Đ), and complex architectures, controlled radical polymerization (CRP) techniques are employed. nih.govspecificpolymers.com Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most versatile CRP methods, demonstrating good tolerance for functional monomers like those containing hydroxyl groups. flinders.edu.aunih.govspecificpolymers.com

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper/bipyridine) to establish a dynamic equilibrium between active, propagating radicals and dormant species. cmu.edursc.org This process allows for the controlled growth of polymer chains. ATRP has been successfully used for the polymerization of 2-hydroxyethyl acrylate (B77674) (HEA), producing polymers with molecular weights that increase linearly with conversion and exhibit low polydispersity (Đ ≤ 1.2). cmu.edu The polymerization can be conducted in bulk or in solution, including aqueous media, highlighting the technique's robustness. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. specificpolymers.comspecificpolymers.com The process involves a degenerative chain transfer mechanism that creates an equilibrium between propagating radicals and dormant polymer chains. specificpolymers.com RAFT is highly versatile, compatible with a wide range of monomers, solvents, and initiators. specificpolymers.comspecificpolymers.com It is particularly effective for creating complex architectures like block copolymers and star polymers. nih.gov For conjugated diene monomers, RAFT has been explored to control polymerization and minimize cross-linking. researchgate.net This makes it a promising technique for controlling the polymerization of this compound, allowing for the synthesis of well-defined, non-cross-linked polymers despite the presence of the diene functionality. researchgate.net

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |

|---|---|---|

| Control Agent | Transition metal catalyst (e.g., CuX/ligand). cmu.edu | Thiocarbonylthio chain transfer agent (CTA). specificpolymers.com |

| Mechanism | Reversible deactivation of radicals by the metal complex. cmu.edu | Reversible chain transfer via addition-fragmentation. specificpolymers.com |

| Monomer Scope | Good for acrylates, methacrylates, styrenes. nih.gov | Very broad, including acrylates, methacrylates, styrenes, and dienes. specificpolymers.comresearchgate.net |

| Key Advantages | Well-established, good control over molecular weight and Đ. cmu.edu | High tolerance to functional groups, no metal catalyst contamination. specificpolymers.comresearchgate.net |

| Suitability for Target Monomer | Feasible, based on success with HEMA/HEA. psu.educmu.edu | Highly suitable, due to tolerance for diene functionality. researchgate.net |

Influence of Intermolecular Interactions on Polymerization Behavior.mdpi.comresearchgate.net

The hydroxyl group present in monomers like this compound is a source of strong intermolecular and intramolecular hydrogen bonding. mdpi.comnih.gov These non-covalent interactions can significantly influence polymerization kinetics and the final polymer properties. nih.govresearchgate.net

Hydrogen bonds can form between monomer molecules, between monomer and polymer chains, and between polymer chains themselves. mdpi.comresearchgate.net These interactions can lead to an increase in the local concentration of the monomer around the propagating chain end, potentially affecting the polymerization rate. researchgate.net The strength and nature of these hydrogen bonds are heavily influenced by the reaction medium. researchgate.net

The choice of solvent plays a crucial role in modulating these hydrogen-bonding effects. tandfonline.comflinders.edu.au Protic solvents can compete for hydrogen bonding with the monomer, while non-polar or aprotic solvents may enhance interactions between the monomer/polymer units. researchgate.netrsc.org For example, in the copolymerization of 2-hydroxyethyl acrylate (HEA) with butyl methacrylate (B99206), the use of different solvents like xylenes, DMF, and n-butanol was shown to alter the relative reactivity of HEA, an effect attributed to the solvent's influence on hydrogen bonding. rsc.org Similarly, computational studies have shown that water can mediate hydrogen bonds in the transition state during the polymerization of acrylamide, increasing the propagation rate. ugent.be

researchgate.netrsc.orgresearchgate.netrsc.orgugent.beresearchgate.netrsc.org| Solvent Type | Interaction | Effect on Polymerization | Reference |

|---|---|---|---|

| Aprotic (e.g., DMF) | Can act as a hydrogen bond acceptor, disrupting monomer self-association. | Can reduce the relative reactivity of the hydroxyl-containing monomer. | |

| Protic (e.g., n-Butanol, Water) | Competes with monomer for hydrogen bonding. | Can either increase or decrease propagation rates depending on the specific system. | |

| Non-polar (e.g., Xylenes) | Promotes intermolecular hydrogen bonding between monomer/polymer chains. | Can enhance the relative reactivity of the hydroxyl-containing monomer. |

Copolymerization Studies with Monomers Containing Hydroxyethyl and Dienoate Moieties

Copolymerization is a powerful strategy to tailor the properties of polymeric materials by combining two or more different monomers. The copolymerization behavior of a monomer like this compound would be determined by its reactivity relative to a given comonomer. This relationship is described by the Mayo-Lewis equation, which uses monomer reactivity ratios (r₁ and r₂) to predict the composition of the resulting copolymer. open.eduwikipedia.org

The reactivity ratios, r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, quantify the preference of a propagating radical chain ending in a certain monomer (e.g., M₁•) to add another molecule of the same monomer (M₁) versus the comonomer (M₂). wikipedia.orgfiveable.me

If r₁ > 1, the radical prefers to add its own monomer type.

If r₁ < 1, the radical prefers to add the other monomer.

If r₁ ≈ r₂ ≈ 1, a random or statistical copolymer is formed. open.edu

If r₁ ≈ r₂ ≈ 0, an alternating copolymer is formed. wikipedia.org

rsc.org| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (BMA) | r₂ (HEA) | r₁ * r₂ | Copolymer Tendency | Reference |

|---|---|---|---|---|---|---|

| Butyl Methacrylate | 2-Hydroxyethyl Acrylate | 0.96 ± 0.05 | 1.35 ± 0.14 | ~1.3 | Approaches ideal/random behavior, with slight enrichment in HEA. |

Synthesis and Characterization of Novel Polymeric Materials.mdpi.com

The synthesis of novel materials from this compound derivatives can lead to polymers with unique properties stemming from the combined presence of the hydroxyl group and the conjugated diene structure. The characterization of these materials would involve techniques such as Fourier Transform Infrared Spectroscopy (FTIR) to confirm functional groups, Nuclear Magnetic Resonance (NMR) for structural analysis, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature. metu.edu.trnih.gov

Formation of Cross-Linked Network Structures

A key feature of monomers containing more than one polymerizable double bond, such as the dienoate moiety in this compound, is their ability to form cross-linked polymer networks. researchgate.netresearchgate.net This cross-linking can occur when a propagating polymer chain reacts with a pendant double bond on another chain, creating a covalent link between them.

The formation of these networks is highly dependent on reaction conditions. As seen with 2-hydroxyethyl acrylate (which can contain ethylene (B1197577) glycol diacrylate as a cross-linking impurity), bulk polymerization often leads to insoluble, cross-linked solids due to the high concentration of reactive species. psu.edumetu.edu.tr The extent of cross-linking is also influenced by the solvent concentration during polymerization; higher solvent levels can increase the likelihood of intramolecular cyclization reactions over intermolecular cross-linking, which affects the final network density. researchgate.net

The ability to form cross-linked structures is not a drawback but a critical feature for many applications. By controlling the degree of cross-linking, materials such as hydrogels, coatings, and thermosets can be designed with specific mechanical properties, swelling behaviors, and thermal stability. The conjugated diene structure in this compound offers a versatile handle for creating such networks, potentially through controlled radical polymerization techniques to first form linear polymers, followed by a post-polymerization cross-linking step.

researchgate.netpsu.eduresearchgate.netresearchgate.netpsu.edu| Factor | Influence on Cross-Linking | Rationale | Reference |

|---|---|---|---|

| Monomer Functionality | Higher functionality (more double bonds) increases cross-link density. | Provides more sites for intermolecular reaction. | |

| Monomer Concentration | Higher concentration (e.g., in bulk polymerization) promotes cross-linking. | Increases the probability of intermolecular reactions between polymer chains. | |

| Solvent Concentration | Higher dilution favors intramolecular cyclization over intermolecular cross-linking. | Reduces the chance of polymer chains encountering each other. | |

| Conversion | Cross-linking tendency increases significantly at higher conversions. | Higher polymer concentration and viscosity (gel effect) enhance intermolecular reactions. |

Incorporation into Nanocomposite Materials

Detailed research findings and data tables concerning the integration of this compound into nanocomposite materials are not available in the reviewed scientific literature.

Enzymatic and Microbial Transformations of Hexa 2,4 Dienoate Structures

Identification and Characterization of Enzymes Acting on Dienoate Intermediates in Catabolic Pathways

Microbial degradation of aromatic compounds often proceeds through pathways that generate dienoate intermediates. nih.govnih.gov The initial steps involve the oxidation of the aromatic ring by oxygenases to form catechols. nih.gov These catechols then undergo ring cleavage, which can occur via ortho- or meta-cleavage pathways. nih.gov The meta-cleavage pathway generates yellow-colored 2-hydroxy-6-oxo-hexa-2,4-dienoate (a dienoate intermediate) and its derivatives. nih.gov A key class of enzymes in these pathways are hydrolases, which catalyze the cleavage of carbon-carbon bonds in these dienoate intermediates. nih.govubc.ca

Meta-cleavage product (MCP) hydrolases are a family of enzymes that play a crucial role in the degradation of aromatic compounds by catalyzing the hydrolysis of C-C bonds in the meta-cleavage products of catechols. nih.govoup.com These enzymes are part of the α/β-hydrolase superfamily and typically utilize a Ser-His-Asp catalytic triad (B1167595). ubc.cabohrium.com The substrate specificity of MCP hydrolases can be quite strict and is an area of active research. nih.gov

Studies on CumD, an MCP hydrolase from Pseudomonas fluorescens IP01, revealed that it prefers substrates with long, unbranched C6 substituents. oup.com The specificity is influenced by the shape and properties of the active site pocket. nih.gov For instance, the lid domain of the enzyme plays a significant role in determining substrate specificity by modulating the active site's shape and the orientation of the substrate within it. nih.gov The active site of these hydrolases can be divided into a hydrophobic region and a hydrophilic region to accommodate the corresponding parts of their substrates. researchgate.net

| Enzyme | Source Organism | Substrate Example | Key Feature |

|---|---|---|---|

| CumD | Pseudomonas fluorescens IP01 | Meta-cleavage products with long, non-branched C6 substituents | Substrate specificity is influenced by the length of the C6 substituent. oup.com |

| CarC | Pseudomonas resinovorans CA10 | 2-hydroxy-6-oxo-6-(2'-aminophenyl)hexa-2,4-dienoic acid | Involved in the degradation of carbazole. nih.govwikipedia.org |

| BphD | Burkholderia xenovorans LB400 | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Key enzyme in the biphenyl (B1667301) degradation pathway. ubc.cabohrium.com |

| HsaD | Mycobacterium tuberculosis | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (4,9-DHSA) | Specialized for the degradation of steroid meta-cleavage products. nih.gov |

HsaD is a meta-cleavage product hydrolase from Mycobacterium tuberculosis that is crucial for the bacterium's ability to survive within human macrophages by metabolizing cholesterol. nih.gov HsaD exhibits high specificity for the steroid meta-cleavage product, 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-diene-4-oic acid (4,9-DHSA). nih.govnih.gov The hydrolysis of this substrate by HsaD yields 2-hydroxy-hexa-2,4-dienoic acid and 3aα-H-4α(3′-propanoate)7a-β-methylhexahydro-1,5-indanedione (HIP). nih.gov The active site of HsaD is significantly larger than those of MCP hydrolases involved in the breakdown of smaller aromatic compounds, which is consistent with its specificity for bulky steroid substrates. nih.govresearchgate.net

BphD is a well-characterized MCP hydrolase involved in the degradation of biphenyl and polychlorinated biphenyls (PCBs). bohrium.comnih.gov It catalyzes the hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), a meta-cleavage product of biphenyl degradation, into benzoic acid and 2-hydroxypenta-2,4-dienoate. nih.govkoreascience.kr The bphD gene is part of the bph gene cluster, which encodes the enzymes for the upper pathway of biphenyl degradation. nih.govfrontiersin.org BphD utilizes a Ser-His-Asp catalytic triad and proceeds through an acyl-enzyme intermediate. bohrium.comnih.gov Interestingly, while the histidine of the catalytic triad is essential for the hydrolysis of ester substrates, it is not required for the C-C bond cleavage of its physiological substrate, suggesting different activation mechanisms for the catalytic serine. bohrium.comnih.gov

Biocatalytic Approaches for the Synthesis and Modification of Dienoate Compounds

Biocatalysis, the use of enzymes and whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.govfrontiersin.org While much of the research on dienoate compounds focuses on their degradation, biocatalytic methods can also be applied to their synthesis and modification. Enzymes with their high stereo- and regioselectivity are valuable tools for creating complex molecules under mild reaction conditions. nih.gov

The principles of enzymatic synthesis can be applied to dienoate structures. For example, lipases, which are commonly used in industrial biocatalysis, could potentially be engineered or selected for their ability to catalyze the esterification of a dienoic acid like hexa-2,4-dienoic acid with an alcohol like ethylene (B1197577) glycol to produce 2-Hydroxyethyl hexa-2,4-dienoate. The development of such biocatalytic routes is an active area of research, driven by the desire for more sustainable and efficient chemical manufacturing processes. nih.govyoutube.comgoogle.comnih.gov

Genetic and Biochemical Analysis of Microbial Pathways for Dienoate Metabolism

The genetic and biochemical analysis of microbial pathways for dienoate metabolism has provided significant insights into how microorganisms break down complex organic molecules. These pathways are typically encoded by gene clusters, which are often located on plasmids or integrative and conjugative elements (ICEs), facilitating their transfer between different bacterial species. nih.govnih.gov

The bph gene cluster, responsible for biphenyl degradation, is a prime example. It contains the genes for the multicomponent biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and the HOPDA hydrolase (bphD). nih.govkoreascience.krfrontiersin.org The expression of these genes is often tightly regulated, ensuring that the enzymes are produced only when the target substrate is present.

Advanced Analytical Methodologies for 2 Hydroxyethyl Hexa 2,4 Dienoate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-Hydroxyethyl hexa-2,4-dienoate, providing critical insights into its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

Detailed analysis of the NMR spectrum allows for the unambiguous assignment of each proton and carbon signal to its specific position in the molecule. Key features in the ¹H NMR spectrum include signals corresponding to the vinyl protons of the conjugated diene system, the methylene (B1212753) protons of the hydroxyethyl (B10761427) group, and the terminal methyl group. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide invaluable information about the connectivity and spatial relationships between adjacent protons, confirming the hexa-2,4-dienoate backbone and the 2-hydroxyethyl ester moiety.

Furthermore, NMR is crucial for determining the stereochemistry of the double bonds within the hexa-2,4-dienoate chain. The magnitude of the coupling constants between the vinyl protons can differentiate between E (trans) and Z (cis) isomers. For instance, a larger coupling constant is typically observed for protons in a trans configuration compared to a cis configuration. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further confirm these assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide essential information about the functional groups and electronic system present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational transitions of molecules when they absorb infrared radiation. fiveable.me Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum will prominently feature:

A broad absorption band in the region of 3400-3650 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. pressbooks.pub

A strong, sharp absorption peak around 1700-1725 cm⁻¹, indicative of the C=O (carbonyl) stretching vibration of the ester group. fiveable.me

Absorptions in the 1600-1680 cm⁻¹ region, corresponding to the C=C stretching vibrations of the conjugated diene system. pressbooks.publibretexts.org

C-O stretching vibrations, which typically appear in the 1050-1150 cm⁻¹ range. fiveable.me

C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for confirming the presence of the conjugated diene system in this compound. Conjugated systems, which are alternating double and single bonds, absorb UV or visible light to promote an electron to a higher energy molecular orbital. The hexa-2,4-dienoate moiety is expected to exhibit a strong absorption maximum (λmax) in the UV region, characteristic of its π-π* electronic transition. The position of this absorption is indicative of the extent of conjugation within the molecule.

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula from the measured mass. nih.gov For this compound (C₈H₁₂O₃), HRMS can confirm this formula by providing a highly accurate mass-to-charge ratio (m/z) that distinguishes it from other compounds with the same nominal mass.

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), offers valuable structural information through fragment analysis. In this technique, the parent ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide clues about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavages within the acyl chain. Analyzing these fragmentation patterns can help to confirm the connectivity of the molecule, such as the presence of the hydroxyethyl group and the structure of the hexa-2,4-dienoate chain. This process is instrumental in identifying and characterizing the compound in complex mixtures. nih.gov

Chromatographic Separation Techniques (e.g., GC, LC) for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the compound.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an effective separation technique. To analyze a compound like this compound, which contains a polar hydroxyl group, derivatization may be employed to increase its volatility and improve peak shape. The use of a suitable capillary column, such as one with a polar stationary phase, can effectively separate the compound from impurities. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can provide both quantitative purity information and structural confirmation.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of this compound, as it can handle less volatile and thermally sensitive compounds. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for separating organic esters. The composition of the mobile phase can be optimized to achieve the desired separation. Furthermore, LC is particularly powerful for resolving different stereoisomers (e.g., E,E, E,Z, Z,E, Z,Z) of the hexa-2,4-dienoate moiety, which may have very similar physical properties but can be separated based on their different interactions with the stationary phase. nih.gov Coupling HPLC with detectors such as a UV-Vis detector (set to the λmax of the conjugated system) or a mass spectrometer (LC-MS) provides a robust method for both purity assessment and isomer resolution. nih.gov

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. This technique requires the formation of a suitable single crystal of this compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be generated.

Computational and Theoretical Studies of 2 Hydroxyethyl Hexa 2,4 Dienoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-Hydroxyethyl hexa-2,4-dienoate. scienceopen.com By solving approximations of the Schrödinger equation, these methods can determine the electron distribution within the molecule, which governs its chemical behavior. scienceopen.com

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For instance, the LUMO distribution would indicate the most likely sites for nucleophilic attack, while the HOMO distribution would suggest the regions prone to electrophilic attack.

Molecular Electrostatic Potential (MESP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of positive and negative potential. For this compound, the MESP would likely show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl and ester groups, indicating their propensity to act as hydrogen bond acceptors or nucleophiles. mdpi.com Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be used to quantify the molecule's reactivity. These descriptors provide a more quantitative basis for comparing the reactivity of this compound with other molecules.

Table 1: Hypothetical Quantum Chemical Calculation Outputs for this compound

| Parameter | Predicted Value/Region | Significance |

| HOMO Energy | - | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | - | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

| MESP Negative Region | Oxygen atoms of carbonyl and hydroxyl groups | Sites for electrophilic attack and hydrogen bond acceptance. mdpi.com |

| MESP Positive Region | Hydrogen atom of the hydroxyl group | Site for nucleophilic attack and hydrogen bond donation. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD provides insights into the conformational landscape and intermolecular interactions of this compound in various environments. nih.govmdpi.com

The flexibility of the 2-hydroxyethyl and hexa-2,4-dienoate portions of the molecule allows for a multitude of possible conformations. MD simulations can explore this conformational space, identifying the most stable or low-energy conformers. unifi.itresearchgate.net The distribution of dihedral angles within the molecule can be tracked throughout the simulation to understand the flexibility of different chemical bonds. unifi.it

MD simulations are particularly useful for studying how this compound interacts with solvent molecules, such as water. The formation and dynamics of hydrogen bonds between the hydroxyl and ester groups of the molecule and surrounding water molecules can be analyzed in detail. unifi.itresearchgate.net The radial distribution function can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. unifi.it Such simulations can also be used to calculate important properties like the solvation free energy, which indicates how favorably the molecule interacts with a particular solvent. researchgate.net

Furthermore, MD simulations can be employed to study the interactions between multiple molecules of this compound, providing insights into its bulk properties. These simulations can reveal how the molecules arrange themselves and the nature of the intermolecular forces, such as van der Waals interactions and hydrogen bonding, that hold them together. mdpi.com

Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound

| Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Conformational stability over time. nih.gov |

| Radius of Gyration (Rg) | Compactness of the molecular structure. nih.gov |

| Dihedral Angle Distribution | Flexibility and preferred conformations of the carbon backbone. unifi.it |

| Radial Distribution Function | Solvation shell structure and intermolecular distances. unifi.it |

| Hydrogen Bond Analysis | Dynamics and lifetime of hydrogen bonds with solvent or other molecules. unifi.itresearchgate.net |

In Silico Elucidation of Reaction Mechanisms

Computational chemistry provides a virtual laboratory to investigate the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers. This allows for a detailed understanding of the reaction mechanism that is often challenging to obtain experimentally. scienceopen.com

For example, the hydrolysis of the ester bond in this compound could be studied computationally. Quantum chemical methods can be used to model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breaking of the ester linkage. The calculated activation energies for each step would reveal the rate-determining step of the reaction.

Similarly, the reactivity of the conjugated diene system in the hexa-2,4-dienoate moiety could be explored. Computational models could simulate addition reactions, such as electrophilic additions or Diels-Alder reactions, providing insights into the regioselectivity and stereoselectivity of these transformations. The calculations would help to predict which of the double bonds is more reactive and the preferred orientation of the attacking reagent.

Computational Modeling of Enzyme-Substrate Interactions and Specificity

The interaction of this compound with enzymes is a key area where computational modeling can provide significant insights, particularly in the context of its potential metabolism or its use in biocatalysis. Techniques like molecular docking and molecular dynamics simulations are employed to predict how the molecule binds to the active site of an enzyme and to understand the determinants of binding affinity and specificity. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, which is typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's active site and scoring them based on a force field that estimates the binding energy. This can help identify the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. mdpi.com

Following docking, molecular dynamics simulations can be performed on the enzyme-substrate complex to study its dynamic behavior. mdpi.com These simulations can provide a more realistic picture of the binding process, showing how the enzyme and substrate adapt to each other's presence. The stability of the interactions identified in the docking study can be assessed over the course of the simulation. Furthermore, free energy calculation methods, such as MM/PBSA or MM/GBSA, can be used to obtain a more accurate estimate of the binding affinity. These computational approaches can be instrumental in understanding why an enzyme exhibits a certain level of specificity towards this compound compared to other potential substrates. nih.gov

Future Research Directions and Unexplored Avenues for 2 Hydroxyethyl Hexa 2,4 Dienoate

Development of Novel Cascade Reactions for Complex Structure Synthesis

The conjugated diene system in 2-Hydroxyethyl hexa-2,4-dienoate is ripe for exploitation in cascade reactions, which allow for the construction of complex molecular architectures in a single, efficient process. Future research could focus on intramolecular reactions where the terminal hydroxyl group acts as a nucleophile. For instance, an intramolecular Michael addition could be envisioned, leading to the formation of cyclic ethers.

Furthermore, the diene is a prime candidate for a range of cycloaddition reactions. A particularly intriguing avenue would be the exploration of intramolecular Diels-Alder reactions, potentially triggered by a tethered dienophile. This could lead to the stereoselective synthesis of intricate bicyclic systems. The development of catalytic enantioselective methods for these transformations would be a significant advancement.

Rational Design of Polymeric Materials with Tunable Properties

The presence of a polymerizable diene and a functional handle (the hydroxyl group) makes this compound an attractive monomer for the synthesis of advanced polymeric materials. The hydroxyl group can be used for post-polymerization modification, allowing for the introduction of various functionalities and the fine-tuning of material properties.

Future research should explore the controlled polymerization of this monomer using techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization or atom transfer radical polymerization (ATRP). This would enable the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The resulting polymers could find applications in coatings, adhesives, and biomedical devices, where the pendant hydroxyl groups can enhance adhesion and biocompatibility.

A key area of investigation would be the creation of copolymers, where this compound is combined with other monomers to create materials with a wide range of tunable properties, such as thermal stability, mechanical strength, and responsiveness to external stimuli.

Mechanistic and Structural Biology of Dienoate-Transforming Enzymes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The hexa-2,4-dienoate structure is found in nature, and enzymes capable of transforming this moiety are known. Future research could focus on identifying and characterizing enzymes that can act on this compound.

Of particular interest would be enzymes that can selectively hydrogenate one of the double bonds or perform stereoselective epoxidation. Understanding the mechanisms of these enzymes through structural biology and computational studies would provide insights into their catalytic power and guide protein engineering efforts to create novel biocatalysts with tailored activities. These engineered enzymes could be employed for the synthesis of chiral building blocks from this compound.

Application of Advanced In Situ Spectroscopic and Imaging Techniques

To fully understand and optimize the reactions and polymerizations involving this compound, the application of advanced in situ analytical techniques is crucial. Techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on reaction kinetics, monomer conversion, and the formation of intermediates.

For the study of polymerization processes, techniques like in situ atomic force microscopy (AFM) could provide valuable insights into the morphology and self-assembly of the resulting polymers at the nanoscale. These advanced analytical approaches will be instrumental in developing a deeper understanding of the chemical behavior of this compound and in rationally designing new synthetic methodologies and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.